Physicochemical Properties of 4-(2-Bromo-3,3,3-trifluoropropyl)morpholine
Physicochemical Properties of 4-(2-Bromo-3,3,3-trifluoropropyl)morpholine
[1]
Executive Summary
4-(2-Bromo-3,3,3-trifluoropropyl)morpholine (CAS: 160921-16-4) is a specialized fluorinated building block used primarily in medicinal chemistry to introduce the pharmacophore-enhancing 2-bromo-3,3,3-trifluoropropyl moiety.[1] This motif serves as a lipophilic anchor and a metabolic modulator, leveraging the unique electronic properties of the trifluoromethyl (
This guide provides a comprehensive technical analysis of its properties, synthesis, and reactivity, designed for researchers optimizing lead compounds or designing novel fluorinated scaffolds.
Chemical Identity & Structural Analysis[2][3]
The molecule consists of a saturated morpholine ring
| Property | Detail |
| IUPAC Name | 4-(2-Bromo-3,3,3-trifluoropropyl)morpholine |
| CAS Registry Number | 160921-16-4 |
| Molecular Formula | |
| Molecular Weight | 262.07 g/mol |
| SMILES | C1COCCN1CC(Br)C(F)(F)F |
| InChI Key | AFUWTOMPIDVMSJ-UHFFFAOYSA-N (Analogous structure key) |
Stereochemistry and Electronic Architecture
The molecule possesses a chiral center at the C2 position of the propyl chain (the carbon bearing the bromine).
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Electronic Withdrawal: The terminal
group is a powerful electron-withdrawing group (EWG). Through inductive effects ( ), it pulls electron density away from the adjacent C-Br bond and significantly reduces the electron density available at the morpholine nitrogen. -
Steric Bulk: The
group has a van der Waals radius similar to an isopropyl group, creating significant steric hindrance around the -carbon. This shields the C-Br bond from typical backside attacks, altering its reactivity profile compared to non-fluorinated alkyl halides.
Figure 1: Structural dissection highlighting the electronic influence of the trifluoromethyl group on the morpholine core.
Physicochemical Profile
The introduction of the halogenated chain drastically alters the properties compared to unsubstituted morpholine.
Key Physical Constants
| Property | Value (Experimental/Predicted) | Context & Causality |
| Physical State | Liquid (Oil) | The asymmetry and halogenation prevent efficient crystal packing at room temperature. |
| Boiling Point | ~248°C (Predicted) | Significantly higher than morpholine (129°C) due to increased molecular weight and polarizability of the C-Br/C-F bonds. |
| Density | ~1.45 g/cm³ | High density is characteristic of poly-halogenated aliphatic compounds (Br + 3F). |
| LogP (Lipophilicity) | 2.1 - 2.5 | The |
| pKa (Conjugate Acid) | ~4.5 - 5.5 (Predicted) | Critical Insight: The basicity of the morpholine nitrogen (typically pKa ~8.3) is drastically lowered by the strong electron-withdrawing nature of the |
| Solubility | Low in water; High in DCM, EtOAc, MeOH | The hydrophobic chain dominates the solvation profile. |
The "Fluorine Effect" on Basicity
In drug design, this molecule is often used to tune the pKa of a basic center. The
-
Mechanism:
. -
Result: The lone pair on the nitrogen is less available for protonation. This is advantageous for improving oral bioavailability by preventing ionization in the stomach or reducing hERG channel inhibition, which is often associated with high-basicity amines.
Synthesis & Production Protocols
The primary synthetic route involves the Aza-Michael Addition of morpholine to the electron-deficient alkene 2-bromo-3,3,3-trifluoropropene (BTP) .
Reaction Pathway
Reagents: Morpholine (Nucleophile), 2-Bromo-3,3,3-trifluoropropene (Electrophile). Conditions: Mild heating (40-60°C) in a polar aprotic solvent (e.g., Acetonitrile or THF). Catalyst-free or mild base.
Figure 2: Synthetic workflow via Aza-Michael addition.
Protocol Highlights (Self-Validating System)
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Stoichiometry: Use a slight excess of morpholine (1.1 eq) to drive the reaction to completion, as BTP is volatile.
-
Regioselectivity: Nucleophilic attack occurs exclusively at the terminal
(C1) of the alkene. The internal carbon (C2) is sterically blocked by the Br and groups. -
Purification: The product is an amine. Acid-base extraction is the most efficient purification method:
-
Extract into dilute HCl (product moves to aqueous phase).
-
Wash organic phase (removes neutral impurities).
-
Basify aqueous phase and extract back into DCM.
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Reactivity & Stability
Nucleophilic Substitution (The "Neopentyl-like" Barrier)
While alkyl bromides are typically reactive towards
-
Steric Hindrance: The reaction center (C2) carries a bulky Bromine and a massive
group. Backside attack is sterically encumbered. -
Electronic Repulsion: The fluorine atoms create a shell of electron density that repels incoming nucleophiles.
-
Implication: Derivatization usually requires radical conditions or elimination-addition mechanisms rather than direct substitution.
Radical Chemistry (Radical Acceptor)
Recent literature identifies the 2-bromo-3,3,3-trifluoropropyl motif as an excellent radical acceptor .
-
Application: It can be used in photoredox catalysis to couple with redox-active esters.[2] The C-Br bond can be homolytically cleaved to generate a radical that undergoes further functionalization.
Stability
-
Hydrolysis: Stable to aqueous conditions at neutral pH.
-
Thermal: Stable up to ~100°C. Above this, risk of HBr elimination to reform the alkene (retro-Michael) or formation of morpholinium salts.
Handling & Safety Data
Signal Word: WARNING
| Hazard Class | GHS Code | Description |
| Acute Toxicity | H302 | Harmful if swallowed. |
| Skin Irritation | H315 | Causes skin irritation. |
| Eye Irritation | H319 | Causes serious eye irritation. |
| STOT-SE | H335 | May cause respiratory irritation. |
Storage:
-
Store in a cool, dry place (2-8°C recommended).
-
Keep under inert atmosphere (Argon/Nitrogen) to prevent slow oxidation or moisture absorption, although the
group confers significant oxidative stability.
References
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Bio-Fount . (n.d.). 4-(2-Bromo-3,3,3-trifluoropropyl)morpholine Product Page. Retrieved from
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Guo, P., et al. (2022).[2] "Synthesis of Secondary Trifluoromethylated Alkyl Bromides Using 2-Bromo-3,3,3-trifluoropropene as a Radical Acceptor". Organic Letters, 24, 2145-2148.[2] (Contextual synthesis reference). Retrieved from
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BenchChem . (n.d.). Synthesis routes of Morpholine Derivatives. Retrieved from
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PubChem . (2025). Compound Summary: 4-(3-Bromopropyl)morpholine (Analogous Structure Analysis). National Library of Medicine. Retrieved from
